
2,2,2-Trichloroethyl trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 2,2,2-Trichloroethyl trifluoromethanesulfonate is represented by the InChI code1S/C3H2Cl3F3O3S/c4-2(5,6)1-12-13(10,11)3(7,8)9/h1H2 . The molecular weight is 281.47 . Chemical Reactions Analysis
This compound is used as a reagent in the enantioselective preparation of cyclic N-aryl hydroxamic acids via phase-transfer catalyzed alkylation of nitrobenzyl bromides .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.8±0.1 g/cm3, a boiling point of 206.7±40.0 °C at 760 mmHg, and a vapor pressure of 0.3±0.4 mmHg at 25°C . It also has a molar refractivity of 41.4±0.4 cm3 .Aplicaciones Científicas De Investigación
Catalysis and Organic Synthesis
Trifluoromethanesulfonate derivatives, including 2,2,2-Trichloroethyl trifluoromethanesulfonate, are utilized extensively in organic synthesis. For instance, scandium trifluoromethanesulfonate (triflate) has shown remarkable catalytic activity in acylation reactions, effective for both primary and sterically-hindered secondary or tertiary alcohols, emphasizing its potential in selective macrolactonization processes (Ishihara et al., 1996). Furthermore, trifluoromethanesulfonic acid, a related compound, has been identified as a superior catalyst for C- and/or O-acylation reactions, demonstrating wide substrate applicability under various conditions, showcasing the unique catalytic features of trifluoromethanesulfonate derivatives in organic synthesis (Tachrim et al., 2017).
Glycosaminoglycan Synthesis
In the field of glycosaminoglycan synthesis, this compound has been explored as a reagent for sulfo group protection on hexosamine monosaccharides. This approach facilitates the synthesis of glucosamine and galactosamine building blocks, fully differentiated for glycosaminoglycan synthesis. The compatibility of trifluoroethylsulfonate under a variety of reaction conditions highlights its potential as a versatile building block in this domain (Karst et al., 2003).
Electrospray Ionization and Mass Spectrometry
Metal triflates, including those derived from trifluoromethanesulfonate, have been characterized using electrospray ionization and tandem mass spectrometry. This technique allows for the analysis of these compounds in positive and negative ion modes, offering insights into their structural and bonding properties, crucial for understanding their reactivity and applications in catalysis and organic synthesis (Monfardini et al., 2010).
Proton-Conducting Ionic Liquids
2-Sulfoethylammonium trifluoromethanesulfonate has been identified as a novel class of proton-conducting ionic liquids, demonstrating potential for high-temperature PEM fuel cells. Its comparison with phosphoric acid reveals distinct physico-chemical properties and influence on the kinetics of the oxygen reduction reaction, underlining the broad applicability of trifluoromethanesulfonate derivatives in energy-related applications (Wippermann et al., 2016).
Safety and Hazards
2,2,2-Trichloroethyl trifluoromethanesulfonate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute inhalation toxicity, and can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure), with the target organ being the respiratory system .
Propiedades
IUPAC Name |
2,2,2-trichloroethyl trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl3F3O3S/c4-2(5,6)1-12-13(10,11)3(7,8)9/h1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUHGAPHHHTBAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)OS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl3F3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

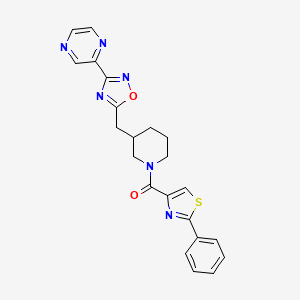
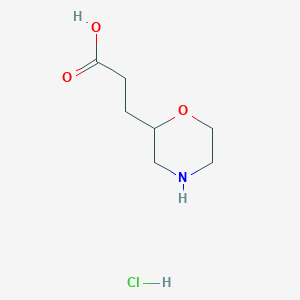
![3-(2,6-dichlorophenyl)-5-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-4-isoxazolecarbonitrile](/img/structure/B2707760.png)

![2-[(5-Chloropyrimidin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2707763.png)
![N-(2-methoxyphenethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2707767.png)
![N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-fluoro-4-nitrophenyl)amino)formamide](/img/structure/B2707768.png)
![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[(2-thiophen-2-ylacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2707769.png)
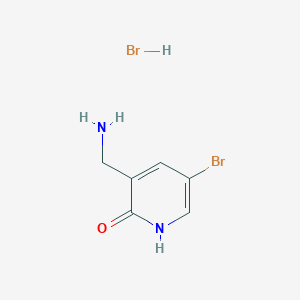
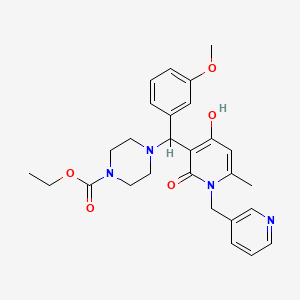
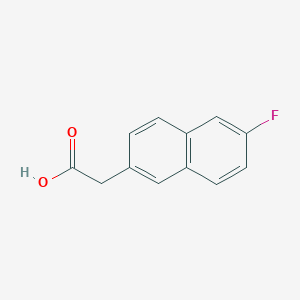
![2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyethyl)acetamide](/img/structure/B2707778.png)
![1-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-(3-phenylpropyl)urea](/img/structure/B2707779.png)
